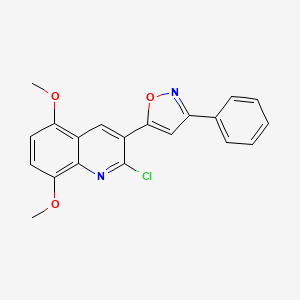
2-Chloro-5,8-dimethoxy-3-(3-phenyl-1,2-oxazol-5-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5,8-dimethoxy-3-(3-phenyl-1,2-oxazol-5-yl)quinoline is a complex organic compound that belongs to the quinoline family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,8-dimethoxy-3-(3-phenyl-1,2-oxazol-5-yl)quinoline typically involves multi-step organic reactions. One common method includes the formation of the quinoline core followed by the introduction of the chloro, methoxy, and oxazolyl substituents. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency. The choice of solvents, reagents, and reaction conditions is crucial to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
2-Chloro-5,8-dimethoxy-3-(3-phenyl-1,2-oxazol-5-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinone derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinone derivatives, while substitution of the chloro group can result in a variety of new compounds with different functional groups.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may exhibit similar activities and can be explored for drug development.
Industry: It can be used in the production of dyes, pigments, and other materials that require specific chemical properties.
作用機序
The mechanism of action of 2-Chloro-5,8-dimethoxy-3-(3-phenyl-1,2-oxazol-5-yl)quinoline involves its interaction with molecular targets such as enzymes, receptors, or DNA. The chloro, methoxy, and oxazolyl groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or interfere with receptor signaling pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Chloroquinoline: A simpler analog with only a chloro substituent on the quinoline core.
5,8-Dimethoxyquinoline: Lacks the chloro and oxazolyl groups but retains the methoxy substituents.
3-(3-Phenyl-1,2-oxazol-5-yl)quinoline: Similar structure but without the chloro and methoxy groups.
Uniqueness
2-Chloro-5,8-dimethoxy-3-(3-phenyl-1,2-oxazol-5-yl)quinoline is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the oxazolyl group, in particular, adds to its potential for diverse interactions with biological targets, setting it apart from simpler quinoline derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
499131-48-5 |
|---|---|
分子式 |
C20H15ClN2O3 |
分子量 |
366.8 g/mol |
IUPAC名 |
5-(2-chloro-5,8-dimethoxyquinolin-3-yl)-3-phenyl-1,2-oxazole |
InChI |
InChI=1S/C20H15ClN2O3/c1-24-16-8-9-17(25-2)19-13(16)10-14(20(21)22-19)18-11-15(23-26-18)12-6-4-3-5-7-12/h3-11H,1-2H3 |
InChIキー |
XWZKDLVMAZXUHF-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C=C(C(=NC2=C(C=C1)OC)Cl)C3=CC(=NO3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


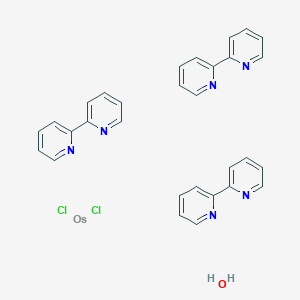
![Bicyclo[2.2.1]heptane-2,3-dicarbonyl dichloride](/img/structure/B14241834.png)
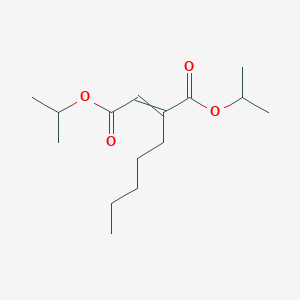
![(2R)-2-{[(4S)-Dec-1-en-4-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B14241849.png)
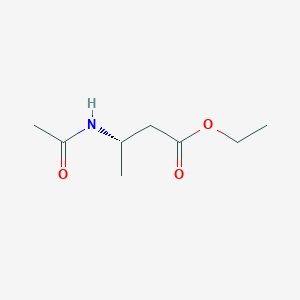
![(3S)-3-[(2S)-butan-2-yl]-6-fluoro-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B14241859.png)
![1,4-Bis[2-(ethenyloxy)ethyl]cyclohexane](/img/structure/B14241874.png)
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfinyl)phenyl]-1,3-thiazol-5-yl}-2,6-dimethylpyridine](/img/structure/B14241881.png)

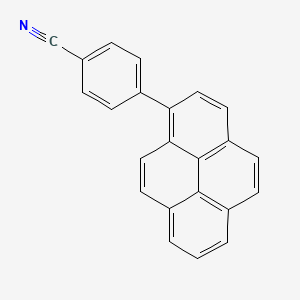
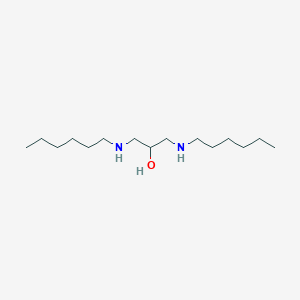

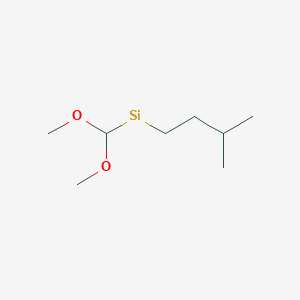
![2,4,6-Tris[2-(dimethylamino)ethenyl]benzene-1,3,5-tricarbonitrile](/img/structure/B14241911.png)
